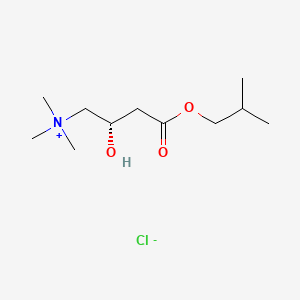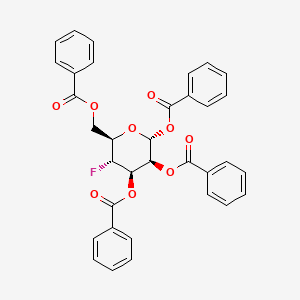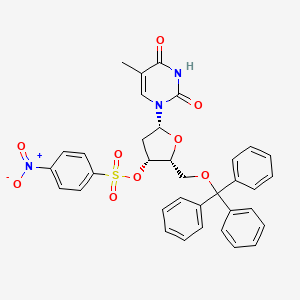
(S)-(-)-5'-Benzyloxyphenyl Carvedilol
Overview
Description
(S)-(-)-5’-Benzyloxyphenyl Carvedilol is a chiral derivative of Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity. This compound is primarily used in the treatment of cardiovascular diseases such as hypertension and heart failure. The (S)-(-) enantiomer is known for its higher pharmacological activity compared to its ®-(+)-enantiomer, making it a significant compound in medicinal chemistry .
Mechanism of Action
Mode of Action
The (S)-(-)-5’-Benzyloxyphenyl Carvedilol acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature . By blocking these receptors, it slows down the heart rate and reduces blood pressure . The S(-) enantiomer of Carvedilol has a much higher affinity for the cardiac β1ARs and β2ARs than the R(+) enantiomer, which is essentially a pure α1AR-blocker .
Biochemical Pathways
Carvedilol affects several biochemical pathways. It has been shown to activate β2-adrenoceptors, which are G protein-coupled receptors . This activation drives all detectable carvedilol signaling through β2ARs . Additionally, carvedilol has been found to have anti-inflammatory effects that benefit the heart .
Pharmacokinetics
Carvedilol is a highly lipophilic drug, which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .
Result of Action
The action of (S)-(-)-5’-Benzyloxyphenyl Carvedilol results in a decrease in heart rate and blood pressure . This leads to an increase in the amount of blood and oxygen supplied to the heart . It also has beneficial effects in heart failure, left ventricular dysfunction, and hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-(-)-5’-Benzyloxyphenyl Carvedilol. For instance, exposure to pollutants and extremes in noise and temperature can affect cardiovascular health and potentially alter the effectiveness of the drug . Furthermore, lifestyle factors such as smoking and diet can impact the drug’s efficacy . Therefore, maintaining a healthy environment and lifestyle is crucial for the optimal effectiveness of the drug.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, (S)-(-)-5’-Benzyloxyphenyl Carvedilol plays a significant role. It interacts with α1 and β-adrenergic receptors, causing dilation of two types of capillaries, reducing peripheral resistance, and lowering blood pressure . Some metabolites also have β receptor blocking effects .
Cellular Effects
(S)-(-)-5’-Benzyloxyphenyl Carvedilol has profound effects on various types of cells and cellular processes. It influences cell function by reducing the workload of the heart and arteries, which if continued for a long time, may lead to improper functioning of the heart and arteries .
Molecular Mechanism
The molecular mechanism of action of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves its binding interactions with biomolecules and changes in gene expression. It is a nonselective beta blocker and alpha-1 blocker . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-5’-Benzyloxyphenyl Carvedilol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5’-benzyloxyphenyl carbazole.
Epoxidation: The carbazole derivative is then subjected to epoxidation using epichlorohydrin in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-5’-Benzyloxyphenyl Carvedilol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
(S)-(-)-5’-Benzyloxyphenyl Carvedilol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: It is extensively researched for its therapeutic potential in treating cardiovascular diseases, particularly in reducing heart rate and blood pressure.
Industry: The compound is used in the development of pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The racemic mixture containing both (S)-(-) and ®-(+) enantiomers.
Metoprolol: A selective beta-1 adrenergic antagonist.
Propranolol: A non-selective beta-adrenergic antagonist.
Uniqueness
(S)-(-)-5’-Benzyloxyphenyl Carvedilol is unique due to its higher pharmacological activity and selectivity for beta-adrenergic and alpha-1 adrenergic receptors. This makes it more effective in treating cardiovascular conditions with fewer side effects compared to other beta-blockers .
Properties
IUPAC Name |
(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXJWOZEWRBDU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118466 | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217822-96-2 | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)


![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)
![Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B561959.png)
